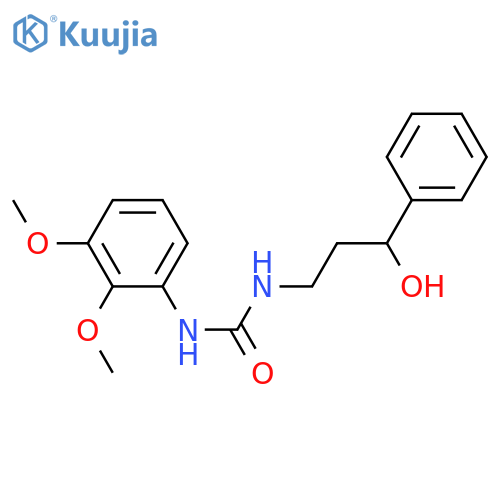Cas no 1396805-87-0 (3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea)

3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea
- 1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
-
- インチ: 1S/C18H22N2O4/c1-23-16-10-6-9-14(17(16)24-2)20-18(22)19-12-11-15(21)13-7-4-3-5-8-13/h3-10,15,21H,11-12H2,1-2H3,(H2,19,20,22)
- InChIKey: QAOYNVFCFRWSAT-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=CC(OC)=C1OC)C(NCCC(O)C1=CC=CC=C1)=O
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5857-7190-100mg |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea |
1396805-87-0 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F5857-7190-20μmol |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea |
1396805-87-0 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5857-7190-20mg |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea |
1396805-87-0 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5857-7190-15mg |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea |
1396805-87-0 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5857-7190-5μmol |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea |
1396805-87-0 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5857-7190-4mg |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea |
1396805-87-0 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5857-7190-2μmol |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea |
1396805-87-0 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5857-7190-3mg |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea |
1396805-87-0 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5857-7190-1mg |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea |
1396805-87-0 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5857-7190-10mg |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea |
1396805-87-0 | 10mg |
$79.0 | 2023-09-09 |
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea 関連文献
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
3. Book reviews
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
6. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
10. Book reviews
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)ureaに関する追加情報
Professional Introduction to 3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea (CAS No. 1396805-87-0)
3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea, identified by the Chemical Abstracts Service Number (CAS No.) 1396805-87-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of urea derivatives, which have been widely studied due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of dimethoxyphenyl and hydroxy-3-phenylpropyl groups, contribute to its unique chemical properties and biological interactions.
The dimethoxyphenyl moiety is a key pharmacophore that influences the compound's solubility, metabolic stability, and interaction with biological targets. This aromatic ring system is known to exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. In contrast, the hydroxy-3-phenylpropyl group introduces a hydrophilic character to the molecule, enhancing its solubility in aqueous environments and potentially facilitating cellular uptake. These structural elements collectively contribute to the compound's multifaceted biological activities.
In recent years, there has been growing interest in exploring the therapeutic potential of urea derivatives in managing various diseases. Studies have demonstrated that compounds containing the urea functional group can interact with a wide range of biological targets, including enzymes and receptors involved in metabolic pathways. The 3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea molecule has been investigated for its potential role in modulating these pathways, with particular focus on its effects on inflammation and oxidative stress.
One of the most compelling aspects of this compound is its ability to inhibit key enzymes involved in the inflammatory response. For instance, preclinical studies have shown that it can suppress the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that are crucial in producing pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, the compound may help reduce inflammation and alleviate symptoms associated with chronic inflammatory conditions.
Additionally, research has highlighted the antioxidant properties of 3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea. Oxidative stress is a well-known contributor to various pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's. Studies indicate that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This protective effect is attributed to its ability to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
The structural design of this molecule also suggests potential applications in other therapeutic areas. For example, the presence of both hydrophilic and lipophilic moieties makes it a good candidate for drug delivery systems targeting specific tissues or organs. This dual nature allows the compound to cross biological membranes efficiently while maintaining stability in biological fluids.
In clinical settings, the development of novel therapeutic agents often involves rigorous testing to evaluate their safety and efficacy. The 3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea molecule has undergone several preclinical studies to assess its pharmacokinetic properties, toxicity profile, and therapeutic potential. These studies have provided valuable insights into its mechanism of action and have supported further investigation into its clinical applications.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to optimize the process, resulting in a scalable production method that can meet research and clinical demand.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Investigators are exploring its potential use in treating not only inflammatory and oxidative stress-related disorders but also other conditions such as cancer and neurodegenerative diseases. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate these developments.
In conclusion, 3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea (CAS No. 1396805-87-0) is a structurally unique compound with significant potential in pharmaceutical applications. Its ability to modulate inflammatory pathways and exert antioxidant effects makes it a valuable candidate for developing new treatments for various diseases. As research continues to uncover more about its biological activities and mechanisms of action, this molecule is poised to play a crucial role in advancing therapeutic strategies in medicine.
1396805-87-0 (3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea) 関連製品
- 1261673-83-9(3-Chloro-2-(trifluoromethoxy)benzonitrile)
- 1314938-99-2(5-hydroxytetrahydro-2H-pyran-3-carboxylic acid)
- 2411337-73-8((2E)-4-(dimethylamino)-N-{3-(dimethylamino)pyridin-2-ylmethyl}but-2-enamide)
- 1806907-56-1(3-Cyano-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)
- 338398-25-7(1H-1,2,4-Triazole-3-carboxamide, 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-)
- 1289584-92-4((R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride)
- 1018052-21-5(3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
- 881073-72-9(3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide)
- 1539009-27-2(1-1-(3-methylphenyl)cyclopropylethan-1-amine)




